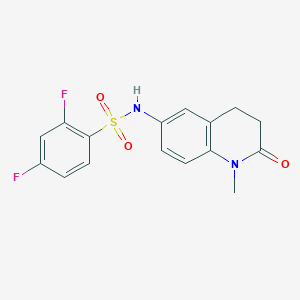

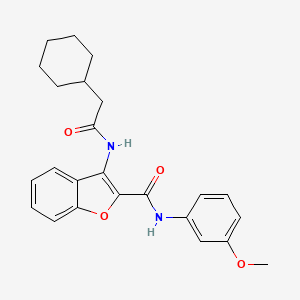

![molecular formula C27H24N6O2S B2939839 1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide CAS No. 422276-95-7](/img/structure/B2939839.png)

1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline derivatives are a type of N-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biopharmaceutical activities . These activities include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary widely, depending on the active groups installed on the quinazoline moiety . The character of these derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely, depending on the specific derivative .科学的研究の応用

DNA Detection and Fluorescence Probes

Research on benzimidazo[1,2-a]quinolines, closely related to the compound , has shown potential applications as DNA-specific fluorescent probes. Synthesized benzimidazo[1,2-a]quinolines have been found to exhibit significantly enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential as fluorescent probes for DNA detection (Perin et al., 2011).

Antipsychotic Potential

Heterocyclic carboxamides, similar to the compound of interest, have been synthesized and evaluated as potential antipsychotic agents. These compounds, including various benzimidazole derivatives, have shown promising in vivo activities, suggesting potential applications in antipsychotic medication development (Norman et al., 1996).

Uroselective Alpha 1-Adrenoceptor Antagonists

Research into arylpiperazines, structurally related to the compound , has led to the identification of potential uroselective alpha 1-adrenoceptor antagonists. These antagonists, derived from carboxamides of quinoline and other heterocycles, exhibit selectivity for the alpha 1-adrenoceptor subtype, indicating potential therapeutic applications in treating lower urinary tract symptoms (Elworthy et al., 1997).

Antimicrobial Properties

Pyrimidine derivatives bearing carboxamide and sulphonamide moieties, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against bacterial species like Escherichia coli and Salmonella typhi, as well as fungal species like Aspergillus niger and Penicillium chrysogenum, suggesting potential applications in antimicrobial treatments (Patel & Agravat, 2007).

Electrochemical Behavior and Antitumor Activity

The electrochemical behavior of benzimidazole derivatives, related to the compound , has been studied, revealing insights into their redox chemistry. These studies are crucial for understanding the potential anticancer activity of such compounds, as their electrochemical properties play a role in their biological activity (Jovanović et al., 2019).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, structurally related to the compound , have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds have shown promising activity against tuberculosis, highlighting potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).

作用機序

Safety and Hazards

将来の方向性

Quinazoline derivatives continue to be a topic of significant research interest due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new quinazoline derivatives, their biological activities, and their potential applications in fields such as biology, pesticides, and medicine .

特性

IUPAC Name |

1-[6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O2S/c28-24(34)18-9-13-32(14-10-18)26(35)19-5-6-20-22(15-19)31-27(36-16-17-7-11-29-12-8-17)33-23-4-2-1-3-21(23)30-25(20)33/h1-8,11-12,15,18H,9-10,13-14,16H2,(H2,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKHBDFTJPHLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC=NC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2939768.png)

![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)

![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)